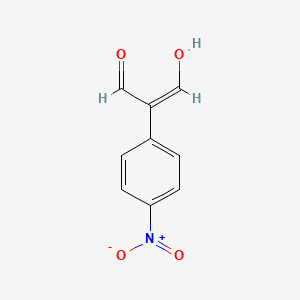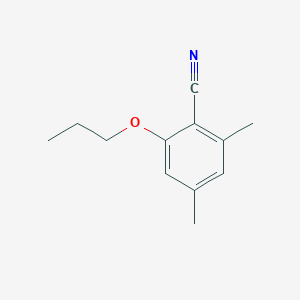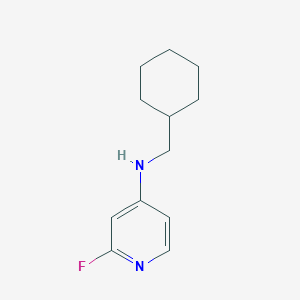
(R)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an ethyl group at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
科学的研究の応用
®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the tetrahydroquinoline family:
6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the chiral center, making it a racemic mixture.
6-Methyl-2-ethyl-1,2,3,4-tetrahydroquinoline: Has the ethyl and methyl groups swapped, leading to different steric and electronic properties.
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: Contains two methyl groups instead of an ethyl and a methyl group, affecting its reactivity and biological activity.
The uniqueness of ®-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline lies in its specific stereochemistry, which can influence its interaction with biological targets and its overall pharmacological profile.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(2R)-6-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h5,7-9,13H,3-4,6H2,1-2H3/t9-/m1/s1 |
InChIキー |
MGKBQIMXJAUDQH-SECBINFHSA-N |
異性体SMILES |
CCC1=CC2=C(C=C1)N[C@@H](CC2)C |
正規SMILES |
CCC1=CC2=C(C=C1)NC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


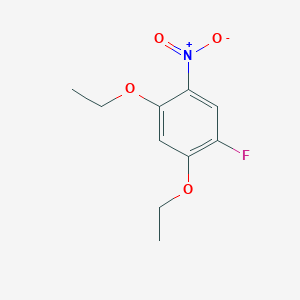

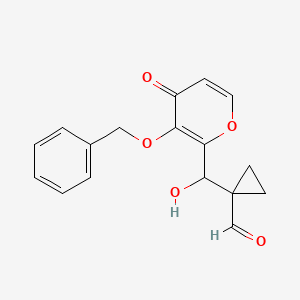
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

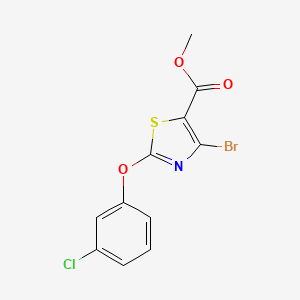


![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
